

Application Notes and Protocols for Labeling Antibodies with Sulfo-Cy5-tetrazine

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Compound of Interest

Compound Name: Sulfo-Cy5-tetrazine

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This document provides a detailed protocol for the covalent labeling of antibodies with **Sulfo-Cy5-tetrazine**. The described methodology leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, commonly known as tetrazine-TCO ligation. This two-step process ensures specific and stable conjugation of the Sulfo-Cy5 fluorophore to the antibody of interest.

Introduction

The conjugation of fluorescent dyes to antibodies is a cornerstone technique in a myriad of research and diagnostic applications, including flow cytometry, immunohistochemistry, and in vivo imaging. Sulfo-Cy5 is a bright, far-red fluorescent dye with a maximum excitation at approximately 650 nm and emission around 670 nm. Its sulfonated form enhances water solubility, making it ideal for labeling biological molecules in aqueous environments.

The labeling strategy detailed herein involves a two-step approach:

- **Antibody Modification:** The antibody is first functionalized with a trans-cyclooctene (TCO) group. This is typically achieved by reacting the primary amines (e.g., on lysine residues) of the antibody with an N-hydroxysuccinimide (NHS) ester of TCO (TCO-NHS).
- **Bioorthogonal Ligation:** The TCO-modified antibody is then reacted with **Sulfo-Cy5-tetrazine**. The tetrazine moiety on the dye rapidly and specifically reacts with the TCO group

on the antibody via an iEDDA reaction to form a stable covalent bond.[1][2] This "click chemistry" approach is highly efficient, proceeds under mild, physiological conditions, and does not require a catalyst, thus preserving the integrity and functionality of the antibody.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful labeling of antibodies with **Sulfo-Cy5-tetrazine**.

Table 1: Recommended Reagent Molar Ratios

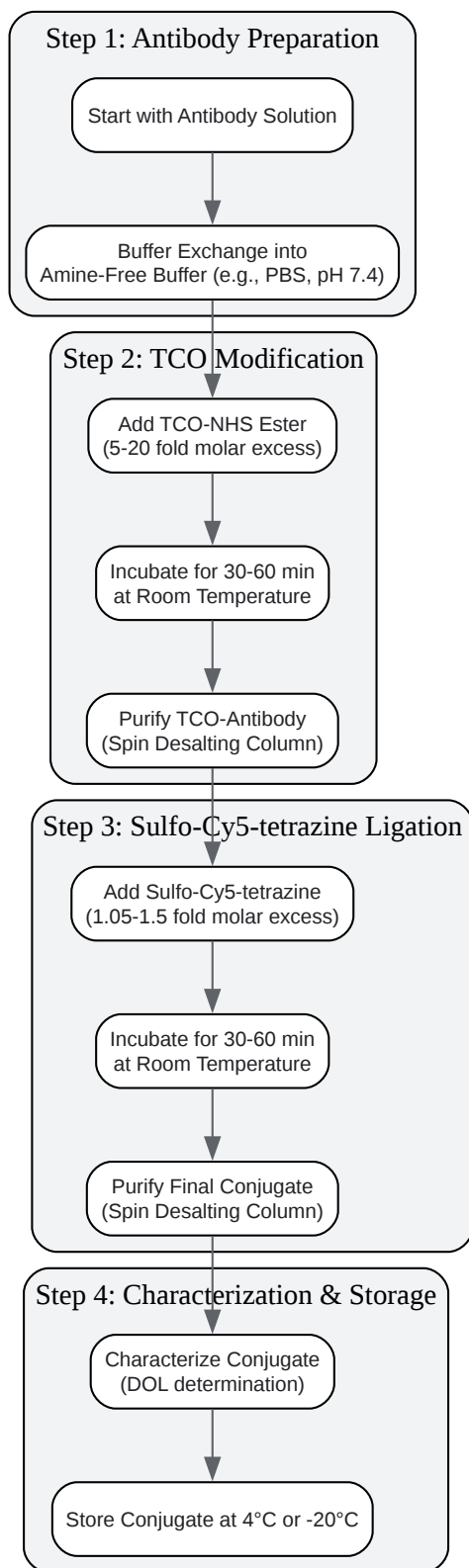
| Reaction Step | Reagent 1 | Reagent 2 | Recommended Molar Ratio (Reagent 2 : Reagent 1) | Reference |
|-----------------------|-----------------------|---------------------|---|-----------|
| Antibody Modification | Antibody | TCO-NHS Ester | 5:1 to 20:1 | [4][5][6] |
| Ligation | TCO-modified Antibody | Sulfo-Cy5-tetrazine | 1.05:1 to 1.5:1 | [5] |

Table 2: Expected Outcomes and Quality Control Parameters

| Parameter | Typical Value | Method of Determination | Reference |
|---------------------------------------|---|---|-----------|
| Degree of Labeling (DOL) | 2 - 10 dyes per antibody | UV-Vis Spectrophotometry | [7][8] |
| Antibody Recovery (Post-Purification) | > 80% | UV-Vis Spectrophotometry (A280) | [9][10] |
| Conjugate Stability | Stable for months at 4°C or -20°C (in the dark) | Fluorescence Spectroscopy / Functional Assays | [11][12] |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for labeling an antibody with **Sulfo-Cy5-tetrazine**.



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Figure 1. Experimental workflow for labeling antibodies with **Sulfo-Cy5-tetrazine**.

Detailed Experimental Protocols

Materials and Reagents

- Antibody of interest (in an amine-free buffer)
- TCO-NHS Ester (e.g., TCO-PEG4-NHS)
- **Sulfo-Cy5-tetrazine**
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Anhydrous Dimethylsulfoxide (DMSO)
- Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
- UV-Vis Spectrophotometer

Protocol 1: Antibody Modification with TCO-NHS Ester

This protocol describes the functionalization of the antibody with TCO groups.

- Antibody Preparation:
 - Start with a purified antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS, pH 7.4.^[6] If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be buffer exchanged into PBS.
 - To perform buffer exchange, use a spin desalting column according to the manufacturer's instructions.
- TCO-NHS Ester Stock Solution:
 - Immediately before use, prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO.
- Labeling Reaction:

- Add a 5 to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution.[4][5][6] The optimal ratio may need to be determined empirically for each antibody.
- Gently mix the reaction and incubate for 30-60 minutes at room temperature.[6]
- Purification of TCO-modified Antibody:
 - Remove the excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS, pH 7.4. Follow the manufacturer's protocol for the spin column.
 - The purified TCO-labeled antibody is now ready for the ligation step.

Protocol 2: Ligation of TCO-Antibody with Sulfo-Cy5-tetrazine

This protocol describes the bioorthogonal reaction between the TCO-modified antibody and **Sulfo-Cy5-tetrazine**.

- **Sulfo-Cy5-tetrazine** Stock Solution:
 - Prepare a 1-10 mM stock solution of **Sulfo-Cy5-tetrazine** in anhydrous DMSO or water, depending on the manufacturer's instructions.
- Ligation Reaction:
 - Add a 1.05 to 1.5-fold molar excess of the **Sulfo-Cy5-tetrazine** stock solution to the purified TCO-modified antibody solution.[5]
 - Gently mix and incubate for 30-60 minutes at room temperature, protected from light.[5] The reaction is typically rapid, and the disappearance of the characteristic pink/red color of the tetrazine can sometimes be observed.
- Purification of the Final Conjugate:
 - Purify the Sulfo-Cy5-labeled antibody from any unreacted dye using a spin desalting column equilibrated with PBS, pH 7.4.

- Collect the purified antibody conjugate.

Protocol 3: Characterization of the Labeled Antibody

Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules per antibody, can be determined using UV-Vis spectrophotometry.[\[7\]](#)[\[13\]](#)

- Measure the absorbance of the purified antibody-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy5 (approximately 650 nm, A₆₅₀).
- Calculate the concentration of the antibody and the dye using the Beer-Lambert law ($A = \epsilon cl$), incorporating a correction factor for the dye's absorbance at 280 nm.
 - Molar extinction coefficient of IgG at 280 nm ($\epsilon_{\text{antibody}}$): $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$
 - Molar extinction coefficient of Sulfo-Cy5 at $\sim 650 \text{ nm}$ (ϵ_{dye}): $\sim 250,000 \text{ M}^{-1}\text{cm}^{-1}$ (This value should be confirmed from the manufacturer's data sheet).
 - Correction Factor (CF) = (A₂₈₀ of dye) / (A_{max} of dye). This is also typically provided by the manufacturer.
- The DOL can be calculated using the following formula:

$$\text{DOL} = (A_{650} / \epsilon_{\text{dye}}) / [(A_{280} - (A_{650} * \text{CF})) / \epsilon_{\text{antibody}}]$$

An optimal DOL for most antibody applications is between 2 and 10.[\[7\]](#)[\[8\]](#)

Storage and Stability

Store the purified Sulfo-Cy5-labeled antibody in a suitable buffer (e.g., PBS with a stabilizer like BSA if desired) at 4°C for short-term storage or at -20°C for long-term storage.[\[12\]](#) Protect the conjugate from light to prevent photobleaching. Properly stored conjugates should be stable for several months.[\[11\]](#)

Conclusion

The protocol described provides a robust and efficient method for labeling antibodies with **Sulfo-Cy5-tetrazine**. The use of bioorthogonal tetrazine-TCO ligation ensures high specificity and yield under mild conditions, resulting in a stably labeled antibody suitable for a wide range of downstream applications. For optimal results, it is recommended to empirically determine the ideal molar ratios of reagents for each specific antibody.

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